Elevated pKa (7.87 ± 0.40) Shifts Protonation Equilibrium at Physiological pH vs. Unsubstituted Analog (6.85 ± 0.30)
The predicted pKa of 7-methylimidazo[5,1-b]thiazole is 7.87 ± 0.40 [1], while the unsubstituted imidazo[5,1-b]thiazole has a predicted pKa of 6.85 ± 0.30 . This 1.02-unit increase means that at pH 7.4, the 7-methyl compound is approximately 75% protonated, whereas the unsubstituted analog is only ~22% protonated. The altered protonation state directly influences hydrogen bonding capacity, solubility, and interaction with biological targets.
| Evidence Dimension | Acid dissociation constant (pKa) |
|---|---|
| Target Compound Data | 7.87 ± 0.40 (predicted) |
| Comparator Or Baseline | Imidazo[5,1-b]thiazole (unsubstituted) - 6.85 ± 0.30 (predicted) |
| Quantified Difference | +1.02 units |
| Conditions | Predicted values using ACD/Labs Percepta or similar software |
Why This Matters
pKa dictates the ionization state at a given pH, which is a critical parameter for solubility, permeability, and target engagement—all directly impacting the success of downstream biological assays.
- [1] Molaid. 7-甲基咪唑并[5,1-b]噻唑 | 165666-89-7. https://www.molaid.com/MS_135292. View Source
